2-((3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde 2-((3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC15834960
InChI: InChI=1S/C17H12F2N2O4/c18-17(19)24-14-8-4-2-6-12(14)16-20-15(25-21-16)10-23-13-7-3-1-5-11(13)9-22/h1-9,17H,10H2
SMILES:
Molecular Formula: C17H12F2N2O4
Molecular Weight: 346.28 g/mol

2-((3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde

CAS No.:

Cat. No.: VC15834960

Molecular Formula: C17H12F2N2O4

Molecular Weight: 346.28 g/mol

* For research use only. Not for human or veterinary use.

2-((3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde -

Specification

Molecular Formula C17H12F2N2O4
Molecular Weight 346.28 g/mol
IUPAC Name 2-[[3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde
Standard InChI InChI=1S/C17H12F2N2O4/c18-17(19)24-14-8-4-2-6-12(14)16-20-15(25-21-16)10-23-13-7-3-1-5-11(13)9-22/h1-9,17H,10H2
Standard InChI Key AVVDYIJEYIYZLB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C=O)OCC2=NC(=NO2)C3=CC=CC=C3OC(F)F

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s structure comprises three distinct moieties:

  • A benzaldehyde group at the 2-position of the phenyl ring, providing an aldehyde functional group (CHO-\text{CHO}) capable of nucleophilic addition reactions .

  • A 1,2,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for its aromatic stability and electron-deficient nature.

  • A 2-(difluoromethoxy)phenyl substituent attached to the oxadiazole ring, introducing fluorinated electronic effects that enhance metabolic stability and lipophilicity.

The IUPAC name, 2-[[3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde, systematically describes this arrangement .

Spectroscopic and Computational Data

  • SMILES Notation: C1=CC=C(C(=C1)C=O)OCC2=NC(=NO2)C3=CC=CC=C3OC(F)F\text{C1=CC=C(C(=C1)C=O)OCC2=NC(=NO2)C3=CC=CC=C3OC(F)F} .

  • InChI Key: AVVDYIJEYIYZLB-UHFFFAOYSA-N\text{AVVDYIJEYIYZLB-UHFFFAOYSA-N}, enabling unique chemical identifier retrieval.

  • XLogP3: Predicted partition coefficient of 3.2, indicating moderate lipophilicity.

Synthesis and Manufacturing

Reaction Pathways

Synthesis typically proceeds through sequential steps:

  • Formation of the Oxadiazole Core: Reaction of a nitrile derivative with hydroxylamine yields an amidoxime, which undergoes cyclization with a carboxylic acid derivative to form the 1,2,4-oxadiazole ring.

  • Introduction of the Difluoromethoxy Group: Electrophilic fluorination or nucleophilic substitution introduces the OCF2H-\text{OCF}_2\text{H} group onto the phenyl ring.

  • Methoxy Bridge Formation: Williamson ether synthesis couples the oxadiazole-containing intermediate with 2-hydroxybenzaldehyde .

Optimization Challenges

  • Protection of the Aldehyde Group: During ether formation, the aldehyde must be protected (e.g., as an acetal) to prevent side reactions.

  • Purification: Column chromatography or recrystallization is required to isolate the product due to structural complexity.

Physicochemical Properties

PropertyValueSource
Molecular Weight346.28 g/mol
Melting PointNot reported
SolubilityLikely soluble in DMSO, DMF
Hydrogen Bond Donors1 (aldehyde proton)
Hydrogen Bond Acceptors7 (oxygen and nitrogen atoms)

The difluoromethoxy group (OCF2H-\text{OCF}_2\text{H}) contributes to:

  • Enhanced Metabolic Stability: Resistance to oxidative degradation compared to non-fluorinated analogs.

  • Increased Lipophilicity: Improved membrane permeability, critical for drug candidates.

Reactivity and Functionalization

Aldehyde Group Reactivity

The benzaldehyde moiety participates in:

  • Nucleophilic Additions: Formation of imines with amines or hydrazones with hydrazines.

  • Oxidation/Reduction: Conversion to carboxylic acids or primary alcohols, respectively .

Oxadiazole Ring Modifications

  • Electrophilic Substitution: Limited due to electron deficiency; reactions typically occur at the para position of the phenyl substituent.

  • Ring-Opening Reactions: Under strong acidic or basic conditions, the oxadiazole may hydrolyze to form amides or esters.

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